Cas no 1824260-58-3 (methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride)
methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride
- methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate
- 1279115-48-8
- methyl2-azabicyclo[2.1.1]hexane-5-carboxylatehydrochloride
- 1824260-58-3
- BS-45053
- E73812
- MFCD24509006
- EN300-263715
- SY213645
- Methyl 2-Azabicyclo[2.1.1]hexane-5-carboxylate HCl
- methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate;hydrochloride
- SB15514
- CS-0310154
- Methyl2-azabicyclo[2.1.1]hexane-5-carboxylate;hydrochloride
-
- MDL: MFCD24509006
- Inchi: 1S/C7H11NO2.ClH/c1-10-7(9)6-4-2-5(6)8-3-4;/h4-6,8H,2-3H2,1H3;1H
- InChI Key: GMPGBNGGBCTYHE-UHFFFAOYSA-N
- SMILES: C12CC(C1C(OC)=O)CN2.[H]Cl
Computed Properties
- Exact Mass: 177.0556563g/mol
- Monoisotopic Mass: 177.0556563g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 169
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.3Ų
methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1225252-1g |
Methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride |
1824260-58-3 | 95% | 1g |
$1300 | 2024-06-03 | |
| eNovation Chemicals LLC | Y1097872-100mg |
methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate;hydrochloride |
1824260-58-3 | 97% | 100mg |
$240 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1097872-250MG |
methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate;hydrochloride |
1824260-58-3 | 97% | 250mg |
$370 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1097872-500MG |
methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate;hydrochloride |
1824260-58-3 | 97% | 500mg |
$620 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1097872-1G |
methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate;hydrochloride |
1824260-58-3 | 97% | 1g |
$930 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1097872-5G |
methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate;hydrochloride |
1824260-58-3 | 97% | 5g |
$2795 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1097872-10G |
methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate;hydrochloride |
1824260-58-3 | 97% | 10g |
$4655 | 2024-07-21 | |
| Chemenu | CM756457-250mg |
methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate;hydrochloride |
1824260-58-3 | 95%+ | 250mg |
$360 | 2022-12-31 | |
| Chemenu | CM756457-500mg |
methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate;hydrochloride |
1824260-58-3 | 95%+ | 500mg |
$600 | 2022-12-31 | |
| Chemenu | CM756457-1g |
methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate;hydrochloride |
1824260-58-3 | 95%+ | 1g |
$900 | 2022-12-31 |
methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride
Introduction to Methyl 2-Azabicyclo[2.1.1]Hexane-5-Carboxylate Hydrochloride (CAS No. 1824260-58-3)
Methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride (CAS No. 1824260-58-3) is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This compound belongs to the class of azabicycloalkanes, which have garnered considerable attention due to their unique structural properties and potential biological activities. The presence of a nitrogen atom within the bicyclic framework imparts distinct electronic and steric characteristics, making it a valuable scaffold for the development of novel therapeutic agents.
The structure of methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride consists of a seven-membered bicyclic system with a nitrogen atom at the 2-position, a carboxylate ester group at the 5-position, and a methyl group at the 3-position. This configuration creates a rigid framework that can be exploited to interact with biological targets in a specific manner. The compound's hydrochloride salt form enhances its solubility in aqueous solutions, facilitating its use in various biochemical assays and pharmaceutical formulations.
In recent years, there has been growing interest in azabicycloalkanes as pharmacophores due to their ability to mimic natural amino acid structures while exhibiting improved metabolic stability and binding affinity. Studies have shown that compounds containing this motif can interact with enzymes and receptors in a highly selective manner, making them promising candidates for drug development. For instance, derivatives of 2-azabicyclo[2.1.1]hexane have been investigated for their potential as protease inhibitors and kinase modulators.
The carboxylate ester group in methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride provides additional functionality that can be modified through chemical reactions to tailor the compound's properties for specific applications. This versatility has made it a valuable intermediate in synthetic chemistry, enabling the preparation of more complex molecules with tailored biological activities. The hydrochloride salt form also allows for easier handling and storage, ensuring stability under various conditions.
Recent research has highlighted the potential of methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride as a building block for the development of novel therapeutics targeting neurological disorders. The rigid bicyclic structure can effectively occupy binding pockets in proteins associated with conditions such as Alzheimer's disease and Parkinson's disease, while the nitrogen atom provides opportunities for hydrogen bonding interactions. Preliminary studies have demonstrated promising results in vitro, suggesting that this compound may exhibit neuroprotective effects.
The synthesis of methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group transformations to introduce the carboxylate ester and hydrochloride salt moieties. Advances in catalytic methods have enabled more efficient and environmentally friendly synthetic pathways, reducing the need for hazardous reagents and minimizing waste generation.
In conclusion, methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride represents a significant advancement in pharmaceutical chemistry, offering unique structural features that make it a valuable tool for drug discovery and development. Its potential applications in treating neurological disorders, combined with its synthetic accessibility, position it as a promising candidate for further investigation by researchers worldwide.
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